![molecular formula C15H14ClNO4S B2886791 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 713083-74-0](/img/structure/B2886791.png)
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(16)13(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19)(H2,16,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is typically in powder form . The storage temperature is typically room temperature .Scientific Research Applications
Antimicrobial Activity
The derivatives of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid have been studied for their antimicrobial properties . These compounds exhibit promising activity against pathogens like Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . The ability to combat multidrug-resistant bacterial strains makes these derivatives valuable for developing new antimicrobial agents.
Antimalarial and Anticancer Properties
Research has indicated that certain 1,3,5-triazine derivatives of the compound show antimalarial and anticancer activities . This suggests potential applications in the development of therapeutic agents for treating malaria and certain types of cancer.
Anti-viral Applications
The same derivatives that exhibit antimicrobial and antimalarial properties have also shown anti-viral activities . This broadens the scope of the compound’s utility in pharmaceutical research, particularly in the design of drugs targeting viral infections.
Chemical Synthesis
The compound serves as a building block in chemical synthesis. It can be used to create a variety of structurally diverse molecules for further pharmacological testing or for the synthesis of complex organic molecules .
Cell Signaling Studies
A derivative of this compound, known as CTP inhibitor, has been used in cell signaling studies. It has been particularly useful in studying the transition of endothelial to mesenchymal cells, which is significant in understanding various diseases .
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may be metabolized into active compounds that interact with specific biological targets.
Mode of Action
As a pharmaceutical intermediate, it is likely involved in the synthesis of various drug molecules . The compound might undergo chemical reactions to form active compounds that interact with their respective targets.
Biochemical Pathways
Given its role as a pharmaceutical intermediate, it can be inferred that the compound may be involved in the synthesis of drugs with antibacterial, antiviral, or anti-inflammatory effects .
properties
IUPAC Name |
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-4-10(2)13(7-9)17-22(20,21)14-8-11(15(18)19)5-6-12(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEKYGKBIRSMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
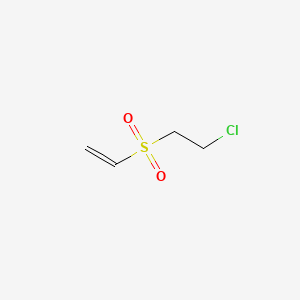

![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)
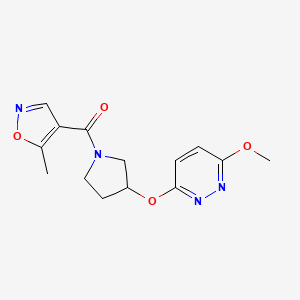
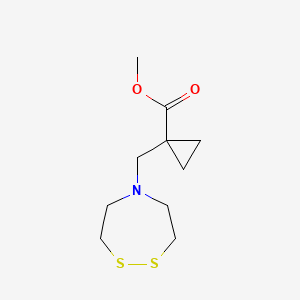
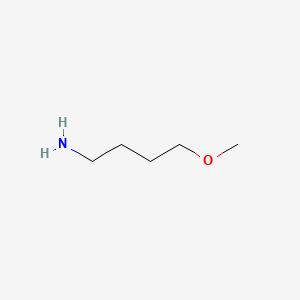
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)
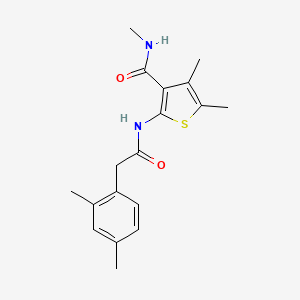

![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)